![molecular formula C26H30N4O3 B2829820 1-(4-methoxyphenyl)-4-{1-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one CAS No. 942862-90-0](/img/structure/B2829820.png)
1-(4-methoxyphenyl)-4-{1-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one
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Description
1-(4-methoxyphenyl)-4-{1-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one is a useful research compound. Its molecular formula is C26H30N4O3 and its molecular weight is 446.551. The purity is usually 95%.
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Scientific Research Applications
- Efforts to identify a suitable follow-on compound to razaxaban (compound 4) led to the discovery of this compound. Researchers focused on modifying the carboxamido linker to eliminate potential in vivo hydrolysis to a primary aniline. Cyclization of the carboxamido linker to the novel bicyclic tetrahydropyrazolopyridinone scaffold retained potent fXa (factor Xa) binding activity .
- Computational studies involving molecular docking evaluated the binding interactions of this compound with specific proteins. The co-crystallized ligand was considered, and scoring grids for the relevant proteins were adjusted. These investigations provide insights into its potential therapeutic applications .
- In vitro experiments demonstrated that this compound, abbreviated as MMPP, exhibits anti-inflammatory effects. It suppressed STAT3 transcription activity and modulated the expression of iNOS (inducible nitric oxide synthase), COX-2 (cyclooxygenase-2), and key signaling molecules like IKKα, IKKβ, and IкBα. Additionally, it affected NF-κB (nuclear factor kappa B) p50 and p65 expression .
- Researchers have employed synthetic methodologies to prepare this compound and related analogs. For instance, a unique preparation method was used to synthesize 1-(3,4-dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one, which belongs to the same chemical family .
- The compound has been involved in dual functionalization reactions. For example, the Vilsmeier-Haack reaction was employed to achieve dual functionalization of 3-(2-methoxyethoxy)-1-(4-methoxyphenyl)-1H-pyrazole, resulting in 3-(2-chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde .
- Derivatives of this compound have been synthesized, exploring their potential bioactivity. For instance, 2-((4-(4-ethoxyphenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)-1-phenylethan-1-one was prepared via S-alkylation reactions .
Anticoagulant Activity
Molecular Docking and Therapeutic Potential
Anti-Inflammatory Effects
Synthetic Methodology
Functionalization and Dual Reactions
Bioactive Derivatives
properties
IUPAC Name |
1-(4-methoxyphenyl)-4-[1-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]benzimidazol-2-yl]pyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30N4O3/c1-18-11-13-28(14-12-18)25(32)17-30-23-6-4-3-5-22(23)27-26(30)19-15-24(31)29(16-19)20-7-9-21(33-2)10-8-20/h3-10,18-19H,11-17H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QADMEUCODMSIJP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)CN2C3=CC=CC=C3N=C2C4CC(=O)N(C4)C5=CC=C(C=C5)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-methoxyphenyl)-4-{1-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one |
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